molecular formula C10H10N4S B1618355 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 80570-89-4

4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1618355
CAS No.: 80570-89-4
M. Wt: 218.28 g/mol
InChI Key: JMESIDOADDYLBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of enzymes and receptors, showing diverse pharmacological activities .

Mode of Action

It’s known that triazole derivatives can bind to biological systems through their nitrogen atoms, enabling them to interact with various enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the compound’s pharmacological effects.

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which play crucial roles in carbohydrate metabolism . By inhibiting these enzymes, the compound could potentially affect the breakdown and absorption of carbohydrates, impacting blood glucose levels.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied in silico . These studies can provide insights into the compound’s bioavailability and its behavior within the body.

Result of Action

Similar compounds have shown a range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets.

Comparison with Similar Compounds

4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds in the 1,2,4-triazole family:

Properties

IUPAC Name

4-prop-2-enyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESIDOADDYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353914
Record name 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80570-89-4
Record name 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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